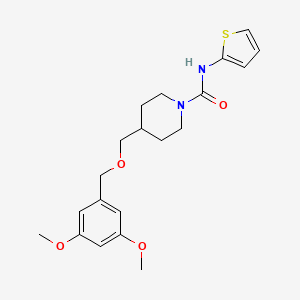

4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

“4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide” is a piperidine-based small molecule featuring a carboxamide group linked to a thiophen-2-yl moiety and a 3,5-dimethoxybenzyloxymethyl substituent. The compound’s structure integrates a piperidine core, a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage with biological targets.

Properties

IUPAC Name |

4-[(3,5-dimethoxyphenyl)methoxymethyl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-24-17-10-16(11-18(12-17)25-2)14-26-13-15-5-7-22(8-6-15)20(23)21-19-4-3-9-27-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKMICKPOBWWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)NC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is attached through an etherification reaction, using appropriate protecting groups and deprotection steps.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the dimethoxybenzyl group.

Reduction: Reduction reactions can occur at the carboxamide group or the piperidine ring.

Substitution: Substitution reactions are possible at various positions on the piperidine ring, thiophene ring, or the benzyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity against human cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines, revealing an IC value in the low micromolar range, indicating promising anticancer properties .

Antimicrobial Properties

The compound has been investigated for its antimicrobial efficacy against various pathogens. Its structural features may enhance its activity against both gram-positive and gram-negative bacteria.

Table 1: Summary of Antimicrobial Activity

Neurological Applications

The compound's mechanism of action may involve interactions with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests potential efficacy in inhibiting enzymes like acetylcholinesterase, which is crucial in conditions such as Alzheimer's disease .

Synthesis and Modification

The synthesis of 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine framework.

- Functional Group Introduction : Employing methods such as nucleophilic substitutions to introduce thiophene and methoxy groups.

- Purification Techniques : Techniques like chromatography are essential for isolating the final product with high purity.

Mechanism of Action

The mechanism of action of 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Key Compounds for Comparison

Structural and Functional Analysis

Substituent Effects on Bioactivity

- In 14c, it contributes to antimalarial activity by targeting Plasmodium proteases .

- Thiophen-2-yl vs.

- Carboxamide vs. Oxadiazole : The carboxamide in the target compound may engage in hydrogen bonding with target proteins, whereas the oxadiazole in 14c could act as a bioisostere for ester or amide groups, improving metabolic stability .

Physicochemical Properties

- Molecular Weight : The target compound (~434 g/mol) is lighter than 14c (~505 g/mol) due to the absence of the oxadiazole-benzo[b]thiophene system.

- Solubility : The thiophen-2-yl carboxamide may improve aqueous solubility compared to the benzylthio derivative (CAS 2097933-05-4) , which has a hydrophobic thioether group.

Biological Activity

The compound 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide , with CAS number 1396800-78-4 , represents a novel class of piperidine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 390.5 g/mol . The structure features a piperidine ring substituted with a thiophene moiety and a methoxybenzyl ether, which may contribute to its biological activity by influencing interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1396800-78-4 |

| Molecular Formula | C₁₈H₂₆N₂O₄S |

| Molecular Weight | 390.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The precise mechanism of action for 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is not fully elucidated. However, compounds with similar piperidine structures have been shown to interact with various biological pathways, including neurotransmitter modulation and anti-inflammatory responses. This compound may act as a modulator of specific receptors or enzymes relevant to its therapeutic applications.

Pharmacological Studies

Research indicates that derivatives of piperidine compounds often exhibit significant pharmacological effects. For instance:

- Neurotransmitter Modulation : Similar compounds have been reported to influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of piperidine derivatives, indicating that this compound may also have similar properties.

Case Studies and Research Findings

- In Vitro Studies : Various in vitro assays have been conducted to evaluate the biological activity of related compounds. For example, studies on structurally similar piperidine derivatives demonstrated significant inhibitory effects on cancer cell proliferation and inflammatory cytokine release.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds. For instance, one study found that a related piperidine derivative significantly reduced tumor growth in xenograft models, indicating potential anti-cancer activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide, it is useful to compare it with other known compounds in the same class:

Q & A

Basic: What are the critical synthetic steps for preparing this compound?

Answer:

The synthesis typically involves a multi-step process:

- Step 1: Formation of the piperidine carboxamide core via coupling of a piperidine derivative with a thiophen-2-yl isocyanate or carbamoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .

- Step 2: Introduction of the ((3,5-dimethoxybenzyl)oxy)methyl group through nucleophilic substitution or Mitsunobu reaction, requiring precise temperature control (0–25°C) and reagents like DIAD/TPP .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate the product. Confirmation via NMR (¹H/¹³C) and LC-MS is mandatory .

Basic: Which analytical techniques are essential for confirming structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) identifies protons on the piperidine ring (δ 3.2–3.8 ppm), thiophene (δ 6.8–7.2 ppm), and dimethoxybenzyl groups (δ 3.7–3.9 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect byproducts .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of dimethoxybenzyl group) .

Advanced: How can reaction yields be optimized for the piperidine carboxamide core?

Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .

- Catalyst Optimization: Use of Hünig’s base (DIPEA) or DMAP improves coupling efficiency in carboxamide formation .

- Temperature Gradients: Slow warming (0°C → room temp) during substitution reactions minimizes side reactions .

- Yield Tracking: TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and in-process HPLC monitor intermediate stability .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) to normalize IC₅₀ measurements .

- Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to assess if metabolites contribute to variability in activity .

- Structural Confirmation: Re-characterize batches with conflicting data via X-ray crystallography (if crystalline) or 2D NMR (NOESY for stereochemistry) .

Advanced: How to design SAR studies for substituents on the piperidine ring?

Answer:

- Substituent Libraries: Synthesize analogs with variations in the dimethoxybenzyl group (e.g., mono-/tri-methoxy, halogen substitutions) and evaluate via enzyme inhibition assays (e.g., COX-2, IC₅₀ comparisons) .

- Computational Modeling: Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding affinity trends. Validate with SPR (surface plasmon resonance) for kinetic parameters (KD) .

- Statistical Analysis: Apply QSAR models (e.g., partial least squares regression) to correlate electronic parameters (Hammett σ) with activity .

Basic: What challenges arise in characterizing electronic effects of the 3,5-dimethoxybenzyl group?

Answer:

- Electron-Donating Effects: The methoxy groups increase electron density on the benzyl ring, altering reactivity in electrophilic substitutions. This requires DFT calculations (e.g., Gaussian) to map charge distribution .

- Spectroscopic Artifacts: Overlapping NMR signals (e.g., methoxy protons at δ 3.8 ppm) complicate integration. Use DEPT-135 or HSQC to resolve ambiguities .

- Oxidative Stability: LC-MS/MS monitors degradation under stress conditions (e.g., H₂O₂ exposure) to assess susceptibility .

Advanced: How to validate target engagement in cellular assays?

Answer:

- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound, lyse, and heat to denature unbound targets. Detect stabilized targets (e.g., kinases) via Western blot .

- Photoaffinity Labeling: Introduce a photoactivatable group (e.g., diazirine) to the compound. UV irradiation crosslinks it to targets, identified via pull-down and LC-MS/MS .

- Knockout Validation: Use CRISPR/Cas9 to delete the putative target gene. Loss of compound activity in KO cells confirms engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.